molecular formula C13H8BrNO B1291830 2-(4-Bromophenoxy)benzonitrile CAS No. 330793-13-0

2-(4-Bromophenoxy)benzonitrile

Cat. No.: B1291830
CAS No.: 330793-13-0
M. Wt: 274.11 g/mol
InChI Key: QTPCNKOBARGZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)benzonitrile is an organic compound with the molecular formula C13H8BrNO It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety

Scientific Research Applications

2-(4-Bromophenoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of enzyme inhibitors and other bioactive molecules.

Safety and Hazards

“2-(4-Bromophenoxy)benzonitrile” is considered hazardous. It is harmful if swallowed or in contact with skin . Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C) to facilitate the nucleophilic aromatic substitution.

Another method involves the use of 4-bromophenol and 2-chlorobenzonitrile under similar conditions, with a base like sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate phenoxide ion, which then attacks the benzonitrile ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxybenzonitriles.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of aminophenoxybenzonitriles.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)benzonitrile: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodophenoxy)benzonitrile: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-Bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

2-(4-bromophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPCNKOBARGZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-fluorobenzonitrile (28.8 g), 4-bromophenol (36.9 g), potassium carbonate (58.9 g) and dimethylformamide (30 ml) was heated with stirring under nitrogen at 120° C. for 5 hours. The mixture was allowed to stand overnight at ambient temperature and then partitioned between ethyl acetate and water. The organic layer was separated, washed, dried and evaporated to give an oil which solidified on standing. The solid was triturated with petroleum ether b.p. 40-60° C. and filtered to give 2-(4-bromophenoxy)benzonitrile.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
58.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.